molecular formula C12H19BrN2O3 B1463572 (S)-3-(3,4-Dihydroxyphenyl)-N,N-dimethyl-2-methylaminopropionamide HBr CAS No. 1263078-19-8

(S)-3-(3,4-Dihydroxyphenyl)-N,N-dimethyl-2-methylaminopropionamide HBr

Cat. No.: B1463572
CAS No.: 1263078-19-8
M. Wt: 319.19 g/mol
InChI Key: YSMOCBZQQJAOPI-FVGYRXGTSA-N
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Description

The compound is a derivative of phenylalanine, which is an amino acid. The “3,4-Dihydroxyphenyl” part suggests the presence of a benzene ring with two hydroxyl groups attached at the 3rd and 4th positions. The “N,N-dimethyl-2-methylaminopropionamide” part indicates the presence of a propionamide group with a dimethylamino group attached to the 2nd carbon .


Molecular Structure Analysis

The molecular structure would likely consist of a benzene ring (from the “3,4-Dihydroxyphenyl” part) attached to a propionamide group (from the “N,N-dimethyl-2-methylaminopropionamide” part). The exact structure would depend on the specific locations of these groups .


Physical And Chemical Properties Analysis

The physical and chemical properties of a compound depend on its molecular structure. For example, the presence of the benzene ring and the amine group would likely make this compound relatively polar and potentially able to form hydrogen bonds .

Mechanism of Action

The mechanism of action of a compound depends on its intended use. For example, if this compound is intended to be a drug, its mechanism of action would depend on the specific biological target it interacts with .

Safety and Hazards

The safety and hazards of a compound depend on its specific properties. For example, many amines are irritants and can be harmful if inhaled, ingested, or come into contact with the skin .

Future Directions

The future directions for a compound like this would likely involve further studies to determine its potential uses. This could include testing its biological activity, studying its physical and chemical properties in more detail, and potentially developing methods for its large-scale synthesis .

Properties

IUPAC Name

(2S)-3-(3,4-dihydroxyphenyl)-N,N-dimethyl-2-(methylamino)propanamide;hydrobromide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H18N2O3.BrH/c1-13-9(12(17)14(2)3)6-8-4-5-10(15)11(16)7-8;/h4-5,7,9,13,15-16H,6H2,1-3H3;1H/t9-;/m0./s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YSMOCBZQQJAOPI-FVGYRXGTSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNC(CC1=CC(=C(C=C1)O)O)C(=O)N(C)C.Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CN[C@@H](CC1=CC(=C(C=C1)O)O)C(=O)N(C)C.Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H19BrN2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

319.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1263078-19-8
Record name Benzenepropanamide, 3,4-dihydroxy-N,N-dimethyl-α-(methylamino)-, hydrobromide (1:1), (αS)-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1263078-19-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
(S)-3-(3,4-Dihydroxyphenyl)-N,N-dimethyl-2-methylaminopropionamide HBr
Reactant of Route 2
(S)-3-(3,4-Dihydroxyphenyl)-N,N-dimethyl-2-methylaminopropionamide HBr
Reactant of Route 3
(S)-3-(3,4-Dihydroxyphenyl)-N,N-dimethyl-2-methylaminopropionamide HBr
Reactant of Route 4
(S)-3-(3,4-Dihydroxyphenyl)-N,N-dimethyl-2-methylaminopropionamide HBr
Reactant of Route 5
(S)-3-(3,4-Dihydroxyphenyl)-N,N-dimethyl-2-methylaminopropionamide HBr
Reactant of Route 6
(S)-3-(3,4-Dihydroxyphenyl)-N,N-dimethyl-2-methylaminopropionamide HBr

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